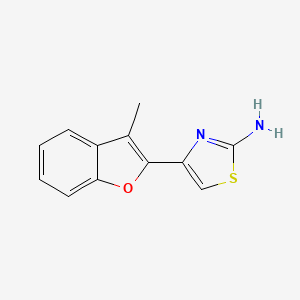

4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(3-methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c1-7-8-4-2-3-5-10(8)15-11(7)9-6-16-12(13)14-9/h2-6H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIBGMWRJLMDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C3=CSC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine typically involves the following steps:

Formation of 3-Methyl-1-benzofuran-2-carbaldehyde: This intermediate is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Thiazole Ring Formation: The 3-Methyl-1-benzofuran-2-carbaldehyde is then reacted with thioamide derivatives under reflux conditions to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Schiff Base Formation via Condensation Reactions

The primary amine group (-NH₂) readily reacts with aromatic aldehydes to form Schiff bases (azomethines), serving as intermediates for further functionalization.

Experimental Protocol

- Reactants : 4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine + substituted aromatic aldehydes (e.g., benzaldehyde, 4-fluorobenzaldehyde).

- Conditions : Reflux in ethanol (2–4 hours), catalytic acetic acid .

- Workup : Neutralization with sodium acetate, recrystallization from ethanol .

Key Findings

| Derivative (R) | Yield (%) | IR Bands (cm⁻¹) | Application |

|---|---|---|---|

| Benzylidene | 68.4 | 3315 (–NH₂), 1660 (C=N) | Antioxidant |

| 4-Fluorophenyl | 74.3 | 2979 (Ar–H), 1235 (C–O–C) | Antimicrobial |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine bond (C=N) .

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring participates in electrophilic substitution, particularly at the 4- and 5-positions, mediated by electron-donating/withdrawing substituents.

Example: Bromoacetylbenzofuran Coupling

- Reactants : 1-(1-Benzofuran-2-yl)-2-bromoethanone + thiourea .

- Conditions : Reflux in ethanol (2 hours), room-temperature neutralization.

- Product : this compound (yield: 62.4–74.3%) .

Key Spectral Data :

- ¹H NMR : δ 5.60–7.54 (aromatic protons), δ 5.74 (thiazolyl protons) .

- IR : 681 cm⁻¹ (C–S stretch), 1607 cm⁻¹ (aromatic C=C) .

Cyclization to Thiazolidin-4-one Derivatives

The amine reacts with chloroacetyl chloride to form thiazolidin-4-one derivatives, enhancing bioactivity.

Protocol

- Step 1 : Condensation with chloroacetyl chloride in dry DMF .

- Step 2 : Cyclization via intramolecular nucleophilic attack, forming a five-membered ring .

Biological Relevance :

- Derivatives exhibit antimicrobial activity (MIC: 0.5–7.0 µg/mL against S. aureus and E. coli) .

- Analgesic activity confirmed in rodent models .

Formation of Heterocyclic Hybrids

The compound acts as a precursor for hybrid scaffolds, such as benzofurobenzofurans, through coupling reactions.

Reactivity with Isothiocyanates

Reaction with phenyl isothiocyanate generates thiourea intermediates, pivotal for synthesizing thiazol-2(3H)-imines .

Mechanistic Pathway:

- Thiourea formation via amine-isothiocyanate coupling .

- Tautomerization and cyclization to yield thiazol-2(3H)-imines .

Crystallographic Data :

Scientific Research Applications

Medicinal Chemistry: It exhibits promising anticancer, antimicrobial, and anti-inflammatory activities.

Biological Research: The compound is used in studies related to cell signaling pathways and enzyme inhibition.

Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine involves:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related thiazol-2-amines, focusing on substituent effects, synthesis yields, and biological activities.

Anthelmintic and Antibacterial Activity

- N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Demonstrated potent anthelmintic activity (IC₅₀ = 12 µM) and antibacterial efficacy against S. aureus (MIC = 8 µg/mL) .

- 4-Phenyl-5-(phenyldiazenyl)-1,3-thiazol-2-amine : Used in photoinduced birefringence studies, indicating applications in materials science .

Anticancer Potential

- MortaparibMild : A triazole-thiazole hybrid, inhibits Mortalin and PARP1, showing promise in cancer therapy .

- 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine : Marketed as a bioactive building block (97% purity) for drug discovery .

Structural-Activity Relationship (SAR) Insights :

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimicrobial potency but may reduce solubility .

- Bulkier substituents (e.g., adamantyl in ) improve target selectivity but complicate synthesis.

- The benzofuran moiety in the target compound could mimic benzothiazole’s π-π stacking interactions in enzyme binding, though its methyl group may alter steric effects .

Physicochemical Properties

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.